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Compound of Interest

Compound Name: UNC-2170

Cat. No.: B10770148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions
between the small molecule inhibitor UNC-2170 and the p53-binding protein 1 (53BP1). 53BP1
is a critical component of the DNA damage response (DDR) pathway, specifically in the non-
homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][2][3] UNC-2170
has been identified as a fragment-like ligand that selectively targets the tandem tudor domain
(TTD) of 53BP1, inhibiting its interaction with its natural ligand, dimethylated lysine 20 on
histone H4 (H4K20me?2).[4][5] This guide details the quantitative binding data, the precise
structural interactions, and the experimental methodologies used to elucidate this interaction.

Core Interaction: UNC-2170 and the 53BP1 Tandem
Tudor Domain

UNC-2170 is a functionally active, fragment-like ligand of 53BP1.[1][5][6] It competitively
inhibits the binding of the 53BP1 tandem tudor domain to H4K20me2, a key histone
modification that recruits 53BP1 to sites of DNA double-strand breaks.[4][5] X-ray
crystallography studies have revealed that UNC-2170 binds at the interface of a 53BP1 dimer,
with its tert-butyl amine group anchoring the molecule into the methyl-lysine (Kme) binding
pocket.[4][5][6] This mode of binding makes it a competitive antagonist to the endogenous
H4K20me2 substrate.[4][5] The co-crystal structure of UNC-2170 bound to the 53BP1 tandem
tudor domain has been deposited in the Protein Data Bank (PDB) with the accession code
4RG2.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10770148?utm_src=pdf-interest
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://escholarship.org/uc/item/8j4860p6
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.715126/full
https://www.spandidos-publications.com/10.3892/ijmm.2022.5145
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28564601/
https://academic.oup.com/jmcb/article/5/3/157/895050
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://escholarship.org/uc/item/8j4860p6
https://academic.oup.com/jmcb/article/5/3/157/895050
https://pubmed.ncbi.nlm.nih.gov/36156777/
https://pubmed.ncbi.nlm.nih.gov/28564601/
https://academic.oup.com/jmcb/article/5/3/157/895050
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28564601/
https://academic.oup.com/jmcb/article/5/3/157/895050
https://pubmed.ncbi.nlm.nih.gov/36156777/
https://pubmed.ncbi.nlm.nih.gov/28564601/
https://academic.oup.com/jmcb/article/5/3/157/895050
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Binding and Selectivity Data

The binding affinity and inhibitory concentration of UNC-2170 for 53BP1 have been quantified
through various biophysical and biochemical assays. The compound also demonstrates
significant selectivity for 53BP1 over other methyl-lysine reader proteins.

Compound Target Assay Type Value Reference

Isothermal
UNC-2170 53BP1 Titration Kd =22 uM [1]
Calorimetry (ITC)

Competitive
UNC-2170 53BP1 Binding Assay IC50 = 29 pM [1]
(AlphaScreen)

Selectivity Profile of UNC-2170:

UNC-2170 exhibits at least 17-fold selectivity for 53BP1 when screened against a panel of nine
other methyl-lysine (Kme) reader proteins.[1]

. . Binding Observed (at up to 500 pM UNC-
Methyl-lysine Reader Protein

2170)
L3MBTL1 No
L3MBTL3 No
IMID2A No
JMJID2B No
JMJID2C No
JMJID2D No
CBXx4 No
CBX7 No
CBX8 No

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://escholarship.org/uc/item/8j4860p6
https://escholarship.org/uc/item/8j4860p6
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://www.benchchem.com/product/b10770148?utm_src=pdf-body
https://escholarship.org/uc/item/8j4860p6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway and Mechanism of Action

53BP1 plays a pivotal role in the NHEJ pathway of DNA repair. Upon a DNA double-strand
break, a signaling cascade is initiated, leading to the dimethylation of histone H4 at lysine 20
(H4K20me2). The tandem tudor domain of 53BP1 recognizes and binds to this H4K20me2
mark, recruiting 53BP1 to the site of damage. 53BP1 then acts as a scaffold, recruiting other
downstream repair factors to facilitate the ligation of the broken DNA ends. UNC-2170, by
competitively binding to the H4K20me2 binding pocket, prevents the recruitment of 53BP1 to
the damage site, thereby inhibiting the NHEJ pathway.
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UNC-2170 Mechanism of Action in the NHEJ Pathway
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Caption: UNC-2170 competitively inhibits 53BP1 recruitment in the NHEJ pathway.
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Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
binding of UNC-2170 to 53BP1.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamics of the UNC-2170-53BP1
interaction.

Methodology:

o Protein Preparation: The tandem tudor domain of 53BP1 (residues 1483-1606) is expressed
and purified.

e Ligand Preparation: UNC-2170 is dissolved in a buffer matching the protein buffer, typically
containing a small percentage of DMSO to ensure solubility.

e |ITC Experiment:
o The 53BP1 protein solution is placed in the sample cell of the calorimeter.
o The UNC-2170 solution is loaded into the injection syringe.
o A series of small injections of the UNC-2170 solution are made into the sample cell.
o The heat change associated with each injection is measured.

o Data Analysis: The resulting data is fitted to a binding model to determine the dissociation
constant (Kd), stoichiometry (n), and enthalpy of binding (AH).

AlphaScreen Competitive Binding Assay

Objective: To determine the IC50 of UNC-2170 for the 53BP1-H4K20me?2 interaction.
Methodology:

« Reagents:
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[e]

Biotinylated H4K20me2 peptide.

(¢]

GST-tagged 53BP1 tandem tudor domain.

[¢]

Streptavidin-coated Donor beads.

[¢]

Anti-GST-coated Acceptor beads.

[e]

UNC-2170 at various concentrations.

Assay Procedure:

o The GST-53BP1, biotinylated H4K20me2 peptide, and varying concentrations of UNC-
2170 are incubated together.

o Anti-GST Acceptor beads are added and incubated.
o Streptavidin Donor beads are added and incubated in the dark.

Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The signal is
generated when the Donor and Acceptor beads are brought into proximity by the 53BP1-
H4K20me2 interaction.

Data Analysis: The signal is plotted against the concentration of UNC-2170, and the IC50
value is calculated.
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AlphaScreen Experimental Workflow
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Caption: Workflow for the AlphaScreen competitive binding assay.
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X-ray Crystallography

Objective: To determine the three-dimensional structure of UNC-2170 in complex with the
53BP1 tandem tudor domain.

Methodology:

Protein-Ligand Complex Formation: Purified 53BP1 tandem tudor domain is incubated with
an excess of UNC-2170.

o Crystallization: The protein-ligand complex is subjected to various crystallization screening
conditions (e.g., vapor diffusion) to obtain high-quality crystals.

o Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction
pattern is recorded.

» Structure Solution and Refinement: The diffraction data is processed to determine the
electron density map, from which the atomic coordinates of the protein and the bound ligand
are determined and refined. The final structure is deposited in the Protein Data Bank (PDB:
4RG2).

Logical Relationship of UNC-2170's Properties

The development and characterization of UNC-2170 follow a logical progression from initial
identification to cellular validation.
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Logical Flow of UNC-2170 Characterization
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Caption: Logical progression from discovery to validation of UNC-2170.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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